![molecular formula C12H15ClN2O2 B3078593 3-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1052528-77-4](/img/structure/B3078593.png)
3-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
3-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a chemical compound with the CAS Number: 435342-07-7 . The IUPAC name for this compound is 3-(2-ethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid hydrochloride . The molecular weight of this compound is 268.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-3-12-14-10-6-4-5-7-11 (10)15 (12)8-9 (2)13 (16)17;/h4-7,9H,3,8H2,1-2H3, (H,16,17);1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Synthesis of Metal–Organic Frameworks
Mixed ligands, including benzimidazole derivatives, have been used to synthesize zeolite-like metal–organic frameworks (MOFs) with high chemical stability and CO2 uptake capacity. These MOFs show promise in gas storage and separation applications due to their diverse structures and functional properties (Tang, Wu, Wang, & Zhang, 2017).
Antimicrobial Activity
Benzimidazole derivatives have been constructed to evaluate their antimicrobial activities. These compounds exhibit significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, demonstrating their potential as antimicrobial agents (Abd El-Meguid, 2014).
Development of Fluorescent Probes
The development of rhenium tricarbonyl core complexes with benzimidazole and other derivatives has been explored for fluorescence applications. These complexes, characterized by their luminescence properties, offer potential use in bioimaging and as fluorescent probes (Wei, Babich, Ouellette, & Zubieta, 2006).
Microwave-Assisted Organic Synthesis
Innovative synthesis methods have been developed using benzimidazole compounds, showcasing efficient routes for creating oxadiazoles under microwave-accelerated conditions. These methods highlight the potential for rapid and efficient synthesis in organic chemistry (Lei, Li, Ding, & Wu, 2013).
Drug Degradation Studies
Research on benzimidazole derivatives, including their degradation behavior in pharmaceutical contexts, has been performed. This work is crucial for understanding the stability and efficacy of benzimidazole-based drugs (Chen, Zou, Zhang, Xu, Zhang, Liao, Li, & Ding, 2015).
properties
IUPAC Name |
3-(2-ethylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16;/h3-6H,2,7-8H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPWRBLAMPWRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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